molecular formula C11H12O4 B3149053 2-(4-Methylphenyl)succinic acid CAS No. 66483-40-7

2-(4-Methylphenyl)succinic acid

Cat. No.: B3149053
CAS No.: 66483-40-7
M. Wt: 208.21 g/mol
InChI Key: LUFKHUSRYFHILF-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)succinic acid” is a derivative of succinic acid . Succinic acid is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . The “this compound” has a molecular weight of 208.21 g/mol .


Synthesis Analysis

The synthesis of “this compound” and its derivatives can involve various methods. One approach includes acylation of substituted (pyrimidin-2-ylamino)aniline or pyrimidin-2-amine with succinic anhydride . The subsequent acylation of another heterocyclic or aromatic amine with the resulting pyrimidine-substituted succinic acid monoamide leads to the formation of the desired compound .

Scientific Research Applications

Biotechnological Production of Succinic Acid

Succinic acid, a close relative in the chemical family, has been recognized for its numerous potential applications as a bio-based building block. Research underscores the economic and sustainability potential of fermentative succinic acid production from renewable resources, which could replace petroleum-based production for both existing and new market applications. Innovations in bioreactor design and performance are pivotal for enhancing the efficiency of succinic acid fermentation processes, underscoring the importance of metabolic engineering and synthetic biology in developing efficient production strategies (Ferone et al., 2019; Kumar et al., 2020).

Environmental Applications and Sustainability

Succinic acid's role as a platform chemical for producing bulk industrial chemicals highlights the shift towards using renewable resources to mitigate environmental pollution. The bio-based production approach, using agricultural waste or other renewable feedstocks, not only reduces reliance on fossil-based raw materials but also incorporates CO2 as a supplement in the production process, presenting an environmentally friendly solution (Sharma et al., 2020).

Advanced Materials and Membrane Technologies

The review on membrane technologies emphasizes the role of succinic acid derivatives in advancing membrane science, particularly through surface modification, interlayer construction, and development of mixed matrix membranes. Tannic acid, as a case study, illustrates the potential of natural compounds for enhancing membrane performance, suggesting a broader applicability of similar compounds in creating high-permeability and high-selectivity membranes for various industrial applications (Yan et al., 2020).

Safety and Hazards

The safety data sheet for succinic acid indicates that it causes serious eye damage and may cause respiratory irritation . It is advisable to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Properties

IUPAC Name

2-(4-methylphenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-2-4-8(5-3-7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFKHUSRYFHILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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